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Introduction
Bomedemstat (formerly IMG-7289) is an investigational, orally available, small molecule that

acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is a key

epigenetic enzyme involved in the regulation of gene expression through the demethylation of

histones, particularly H3K4 and H3K9.[1] This enzyme is crucial for the self-renewal of

malignant hematopoietic stem cells and the differentiation of hematopoietic progenitors.[3] By

inhibiting LSD1, Bomedemstat alters gene expression, leading to the inhibition of cancer cell

proliferation and the induction of apoptosis.[1] Bomedemstat has shown clinical activity in

myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and

myelofibrosis (MF).[4][5] Accurate determination of its half-maximal inhibitory concentration

(IC50) is critical for understanding its potency and for the continued development of its

therapeutic applications.

This document provides detailed protocols for determining the IC50 value of Bomedemstat in

cell-based assays, guidance on data presentation, and visualizations of the experimental

workflow and the targeted signaling pathway.

Data Presentation
The potency of Bomedemstat has been characterized in both biochemical and cell-based

assays. The following table summarizes the reported IC50 values.
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Assay Type Target/Cell Line IC50 Value Notes

Biochemical Assay Recombinant LSD1 9.7 ± 4.0 nM

Time-dependent

inhibition assay with a

30-minute pre-

incubation.[6]

Biochemical Assay Recombinant LSD1 56.8 nM
Irreversible inhibitor.

[7]

HTRF Assay Recombinant LSD1 57 nM

Homogeneous Time

Resolved

Fluorescence assay.

Cell

Proliferation/Apoptosis
SET-2

Effective at 50 nM - 1

µM

SET-2 is a human

megakaryoblastic cell

line with a JAK2

V617F mutation,

relevant to MPNs.

Bomedemstat induced

apoptosis and cell

cycle arrest in this

range after 96 hours

of treatment.[1]

Signaling Pathway
Bomedemstat exerts its effects by inhibiting LSD1, a critical regulator of gene transcription.

LSD1 is part of larger protein complexes that are recruited to specific gene promoters. By

demethylating histone H3 on lysine 4 (H3K4me2/1) and lysine 9 (H3K9me2/1), LSD1 can either

repress or activate gene expression, depending on the context. In hematopoietic stem and

progenitor cells, LSD1 activity is essential for maintaining a block in differentiation. Inhibition of

LSD1 by Bomedemstat leads to an increase in H3K4 and H3K9 methylation, which in turn

alters the expression of genes involved in cell cycle progression, differentiation, and apoptosis.

[1] For instance, in JAK2-mutant cells, Bomedemstat can increase the expression and

methylation of the tumor suppressor p53, leading to apoptosis.[1]
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Bomedemstat Mechanism of Action
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Caption: Bomedemstat inhibits LSD1, altering histone methylation and gene expression,

leading to apoptosis and cell differentiation.
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Experimental Protocols
The following are detailed protocols for determining the IC50 value of Bomedemstat using

common cell-based assays.

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.

Materials:

Myeloproliferative neoplasm-relevant cell line (e.g., SET-2, HEL, UKE-1)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

Bomedemstat (IMG-7289)

DMSO (vehicle control)

96-well, opaque-walled multiwell plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding:

Culture cells to a logarithmic growth phase.

Harvest and count the cells.

Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well

in 90 µL of complete medium.

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Preparation and Treatment:

Prepare a stock solution of Bomedemstat in DMSO (e.g., 10 mM).

Perform serial dilutions of Bomedemstat in complete medium to achieve final

concentrations ranging from 0.1 nM to 10 µM. A vehicle control (DMSO at the highest

concentration used for the inhibitor) should also be prepared.

Add 10 µL of the diluted compound or vehicle control to the respective wells.

Incubate the plate for 72-96 hours at 37°C and 5% CO2.

Assay Measurement:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately

30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot the dose-response curve with cell viability versus the log of Bomedemstat

concentration.

Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs.

response -- Variable slope (four parameters)).

Protocol 2: Target Engagement Assay (Western Blot for
H3K4me2)
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This protocol assesses the direct effect of Bomedemstat on its target, LSD1, by measuring the

levels of dimethylated Histone H3 at lysine 4 (H3K4me2).

Materials:

Cells treated with Bomedemstat and vehicle control

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells in a 6-well plate and treat with various concentrations of Bomedemstat (and a

vehicle control) for 24-48 hours.

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

Centrifuge the lysates to pellet cellular debris.

Protein Quantification and Sample Preparation:

Determine the protein concentration of the supernatants using a BCA assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normalize the protein concentrations for all samples.

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

SDS-PAGE and Western Blotting:

Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate

proteins by size.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading

control.

Data Analysis:

Quantify the band intensities for H3K4me2 and total Histone H3.

Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.

An increase in the H3K4me2 signal with increasing concentrations of Bomedemstat

indicates target engagement.

Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of

Bomedemstat in a cell-based assay.
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Caption: Workflow for determining Bomedemstat IC50 using a cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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